2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential structural motifs in several natural products and pharmaceuticals due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of potassium tert-butoxide in dry ethylene glycol at elevated temperatures under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and safe, often involving multiple steps to ensure high yield and purity. These methods are optimized for scalability and safety, considering factors such as reaction kinetics, thermal events, and proper temperature control .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting nitric oxide production.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is crucial for its potential therapeutic effects in reducing inflammation and other related conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2,4-Diamino-6-chloropyrimidine
- 2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine
Properties
IUPAC Name |
2-amino-4-(2-hydroxyethoxy)-6-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-3-4-5(13)10-7(9)11-6(4)14-2-1-12/h12H,1-2H2,(H3,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYNJIHZGCSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=O)NC(=N1)N)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377591 |
Source
|
Record name | 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126865-37-0 |
Source
|
Record name | 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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